molecular formula C18H14F2N4O4 B2529625 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 956374-01-9

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B2529625
CAS No.: 956374-01-9
M. Wt: 388.331
InChI Key: LZCDRPIXZTWOOM-UHFFFAOYSA-N
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Description

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C18H14F2N4O4 and a molecular weight of 388.33 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyano, cyanoethyl, difluoromethoxy, and methoxy groups

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

Without specific context or additional information, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with various enzymes or receptors in the body. The pyrazole ring, in particular, is a common motif in many pharmaceutical compounds .

Safety and Hazards

As with any chemical compound, handling “(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyano, cyanoethyl, difluoromethoxy, and methoxy groups. These reactions typically involve nucleophilic substitution and electrophilic aromatic substitution.

    Final Coupling: The final step involves coupling the substituted pyrazole with an appropriate acrylate derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(methoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
  • 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

Uniqueness

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .

Properties

IUPAC Name

(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCDRPIXZTWOOM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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